molecular formula C7H15N5 B3225472 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine CAS No. 1249157-43-4

3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B3225472
CAS No.: 1249157-43-4
M. Wt: 169.23
InChI Key: WKTMEVWFDVRELE-UHFFFAOYSA-N
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Description

3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent therapeutic agents. Given their significant therapeutic importance and potential applications in various fields, further exploration of these compounds could lead to significant advancements in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . These include enzymes, receptors, and ion channels, among others .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The presence of the amino group could potentially enhance the compound’s ability to interact with its targets .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives have been reported to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,4-triazole derivatives are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility . These properties could potentially influence the bioavailability of the compound .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the stability and activity of 1,2,4-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides in the presence of a copper(I) catalyst. . The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF)

    Temperature: 25-30°C

    Catalyst: Copper(I) sulfate and sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents .

Properties

IUPAC Name

5-[2-(propan-2-ylamino)ethyl]-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5/c1-5(2)9-4-3-6-10-7(8)12-11-6/h5,9H,3-4H2,1-2H3,(H3,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTMEVWFDVRELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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